

Thermochemical data for 1-Chloro-1-methylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-1-methylcyclohexane

Cat. No.: B1295254

[Get Quote](#)

An In-depth Technical Guide on the Thermochemical Data for 1-Chloro-1-methylcyclohexane

This technical guide provides a comprehensive overview of the available thermochemical data for **1-Chloro-1-methylcyclohexane**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data in structured tables, offers detailed descriptions of the experimental protocols used for their determination, and includes a visualization of the thermochemical relationships.

Core Thermochemical Data

The thermochemical properties of **1-Chloro-1-methylcyclohexane** have been determined through various experimental techniques. The following tables summarize the key quantitative data.

Table 1: Enthalpy and Phase Transition Data for **1-Chloro-1-methylcyclohexane**

Thermochemical Quantity	Value	Units	Method	Reference
Standard Enthalpy of Formation of Liquid (ΔfH°liquid)	-246. ± 1.	kJ/mol	Reaction Calorimetry (Hydrochlorination)	Arnett and Pienta, 1980[1]
Enthalpy of Reaction (ΔrH°) for C7H12 + HCl → C7H13Cl	-56.11 ± 0.88	kJ/mol	Calorimetry (Cm)	Arnett and Pienta, 1980[2]
Enthalpy of Fusion (ΔfusH)	1.63	kJ/mol	Adiabatic Calorimetry (AC)	Kabo, Blokhin, et al., 1998[3]
Boiling Point (Tboil)	394.	K	Not Specified	Schmerling, 1949[3]
Triple Point (Ttriple)	234.52	K	Not Specified	Kabo, Kozyro, et al., 1999[3]

Note: Data for the heat capacity (Cp) and standard Gibbs free energy of formation (ΔfG°) for **1-Chloro-1-methylcyclohexane** were not available in the searched resources.

Experimental Protocols

The thermochemical data presented in this guide were obtained through precise calorimetric measurements. Below are detailed descriptions of the likely experimental methodologies employed in the cited studies.

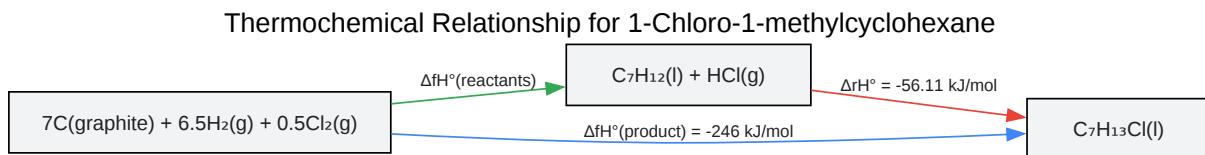
Reaction Calorimetry for Enthalpy of Formation (Arnett and Pienta, 1980)

The standard enthalpy of formation of liquid **1-Chloro-1-methylcyclohexane** was determined by measuring the enthalpy of the hydrochlorination of 1-methylcyclohexene in a methylene chloride solution.[1][2] The experimental setup would have likely involved a solution calorimeter.

Methodology Outline:

- Calorimeter Setup: A solution calorimeter, likely a precision, isoperibol, or heat-flux calorimeter, would be used. The reaction vessel is submerged in a constant-temperature bath.
- Reactant Preparation: A known amount of 1-methylcyclohexene, dissolved in methylene chloride, is placed in the reaction vessel. A separate ampoule containing a known amount of hydrogen chloride, also dissolved in methylene chloride, is placed within the same vessel.
- Initiation of Reaction: Once thermal equilibrium is established, the ampoule containing the hydrogen chloride solution is broken to initiate the reaction.
- Temperature Measurement: The change in temperature of the solution due to the exothermic hydrochlorination reaction is meticulously recorded using a high-precision thermometer (e.g., a thermistor or a platinum resistance thermometer).
- Calibration: The energy equivalent of the calorimeter is determined by a separate experiment, typically through electrical calibration where a known amount of electrical energy is dissipated through a heater in the calorimeter.
- Enthalpy Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the system, and the number of moles of the limiting reactant. The standard enthalpy of formation of the product is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the reactants (1-methylcyclohexene and hydrogen chloride).

Adiabatic Calorimetry for Enthalpy of Fusion (Kabo, Blokhin, et al., 1998)


The enthalpy of fusion of **1-Chloro-1-methylcyclohexane** was determined using adiabatic calorimetry.^[3] This technique is designed to minimize heat exchange with the surroundings, allowing for precise measurement of the heat absorbed during a phase transition.

Methodology Outline:

- Calorimeter Setup: The core of the apparatus is a sample cell (the calorimeter) containing the substance under investigation. This cell is surrounded by one or more adiabatic shields. The temperatures of these shields are controlled to match the temperature of the sample cell at all times, thereby creating an adiabatic environment (no heat exchange).
- Sample Preparation: A purified and degassed sample of **1-Chloro-1-methylcyclohexane** is sealed in the calorimeter.
- Heating and Temperature Measurement: Electrical energy is supplied to the sample in discrete steps, and the resulting temperature increase is measured after the system reaches thermal equilibrium.
- Melting Point Determination: As the sample approaches its melting point, the temperature will rise more slowly as the supplied energy is used for the phase transition (enthalpy of fusion) rather than increasing the temperature. The temperature at which this plateau occurs is the melting point.
- Enthalpy of Fusion Measurement: To measure the enthalpy of fusion, a known amount of energy is supplied to the sample to melt it completely while maintaining adiabatic conditions. The total energy required for the melting process, divided by the number of moles of the sample, gives the molar enthalpy of fusion.

Mandatory Visualization

The following diagram illustrates the thermochemical cycle used to determine the standard enthalpy of formation of **1-Chloro-1-methylcyclohexane** from its constituent elements, based on the experimental enthalpy of reaction.

[Click to download full resolution via product page](#)

Thermochemical cycle for **1-Chloro-1-methylcyclohexane** formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-1-methylcyclohexane [webbook.nist.gov]
- 2. 1-Chloro-1-methylcyclohexane [webbook.nist.gov]
- 3. 1-Chloro-1-methylcyclohexane [webbook.nist.gov]
- To cite this document: BenchChem. [Thermochemical data for 1-Chloro-1-methylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295254#thermochemical-data-for-1-chloro-1-methylcyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com